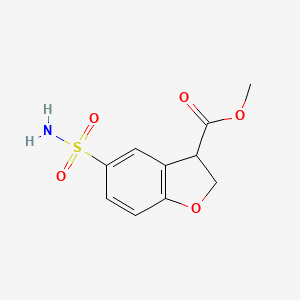
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with a suitable sulfonamide derivative in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the benzofuran ring can interact with hydrophobic pockets in enzymes, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate
- 2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties This differentiates it from other benzofuran derivatives that may lack this functional group
Biological Activity
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS No. 1306606-29-0) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{13}H_{15}N_{1}O_{4}S
- Molecular Weight : 257.27 g/mol
- Structure : The compound features a benzofuran core with a sulfamoyl group and a carboxylate moiety, which are critical for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific biochemical pathways:
- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, studies have shown that related benzofuran derivatives can trigger programmed cell death in various cancer cell lines through intrinsic apoptotic pathways .
- Enzyme Inhibition : The sulfonamide group in the compound may enhance its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like diabetes and cancer .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various benzofuran derivatives, this compound was tested against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant growth inhibition with IC50 values ranging from 4.87 μM to 16.79 μM, indicating its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of sulfonamide derivatives found that this compound effectively inhibited α-glucosidase activity. This inhibition suggests potential applications in managing postprandial hyperglycemia in diabetic patients .
Properties
Molecular Formula |
C10H11NO5S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H11NO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3,(H2,11,13,14) |
InChI Key |
XVRDIPFZLGLUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















